molecular formula C16H12N4O3S2 B2901055 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 393566-98-8

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2901055
CAS No.: 393566-98-8
M. Wt: 372.42
InChI Key: AJUGXLNTANHQST-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-(benzylthio)-1h-tetrazole, are known to be used as activators in the synthesis of oligonucleotides . This suggests that the compound may interact with nucleic acids or enzymes involved in nucleic acid synthesis.

Biochemical Pathways

Given the potential role of this compound in nucleic acid synthesis, it could be involved in pathways related to dna replication, transcription, or repair . The downstream effects of these interactions would depend on the specific context and could include changes in gene expression or cellular function.

Pharmacokinetics

Pharmacokinetic principles suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of ultrasound-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 5-(benzylthio)-1,3,4-thiadiazol-2-amine
  • N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
  • 1,2,4-triazole derivatives

Comparison: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to its combination of a thiadiazole ring with a nitrobenzamide moiety. This structure imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain biological assays .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-14(12-8-4-5-9-13(12)20(22)23)17-15-18-19-16(25-15)24-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGXLNTANHQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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